N-1-adamantyl-3-(phenylthio)propanamide
Description
N-1-Adamantyl-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an adamantyl group at the N1 position and a phenylthio (sulfur-linked phenyl) moiety at the C3 position. The adamantyl group confers high lipophilicity and metabolic stability, while the phenylthio group may influence electronic properties and binding interactions. This compound’s uniqueness lies in its hybrid structure, combining rigid adamantane with a sulfur-containing aromatic system.
Properties
IUPAC Name |
N-(1-adamantyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(6-7-22-17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWPHXCMNMGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular features of N-1-adamantyl-3-(phenylthio)propanamide and its analogs:
Key Observations:
- Adamantyl vs.
- Sulfur vs. Selenium: Compound 9c replaces sulfur with selenium in the phenylthio group, which may alter redox activity and toxicity profiles .
- Position of Thio Groups: The C3-phenylthio substitution in the target compound differs from C2-phenylthio in N-1′-phenylethyl derivatives (), affecting steric hindrance and conformational flexibility.
Pharmacological and Functional Properties
- Anticancer Activity: Compound 9c demonstrates potent DOT1L inhibition (histone methyltransferase) and suppresses tumor growth in preclinical models, suggesting that phenylthio/selenophenylthio propanamides may target epigenetic pathways .
- Opioid Activity: N-Acetyl Norfentanyl, while structurally distinct, highlights the role of propanamide backbones in opioid pharmacology, though the adamantyl group in the target compound likely redirects its application away from CNS targets .
- Reactivity in Synthesis: The phenylthio group in N-1′-phenylethyl derivatives facilitates electrophilic halogenation (e.g., chlorination) at the α-position, a reactivity that may extend to the adamantyl analog .
Physicochemical Properties
- Stability: Adamantane’s rigid structure may improve metabolic stability relative to flexible chains in N-acetyl Norfentanyl or selenophenyl derivatives.
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